1-(2-chloro-4-fluorobenzyl)-1H-pyrrole-3-carboxylic acid

Vue d'ensemble

Description

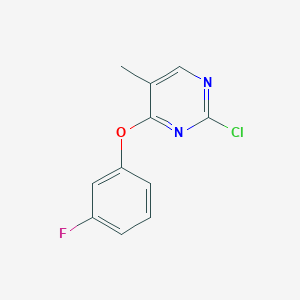

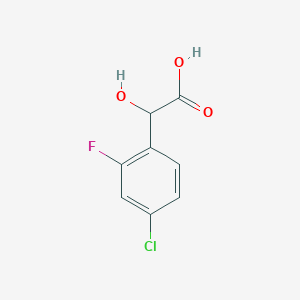

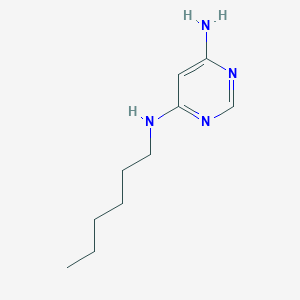

The compound “1-(2-chloro-4-fluorobenzyl)-1H-pyrrole-3-carboxylic acid” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted at the 1-position with a 2-chloro-4-fluorobenzyl group and at the 3-position with a carboxylic acid group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aromatic pyrrole ring, the 2-chloro-4-fluorobenzyl group, and the carboxylic acid group . The presence of these functional groups would likely result in a polar molecule with potential for hydrogen bonding due to the carboxylic acid group.

Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could undergo reactions such as esterification or amide formation. The aromatic pyrrole ring could potentially undergo electrophilic aromatic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the carboxylic acid group would likely result in the compound being acidic. The compound is likely to be solid at room temperature .

Applications De Recherche Scientifique

Synthesis and Characterization

- 1-(2-chloro-4-fluorobenzyl)-1H-pyrrole-3-carboxylic acid and similar compounds have been explored for their potential in synthesizing new heterocyclic molecules with significant biological activities. For instance, compounds with structures related to this chemical have shown promising anti-inflammatory and analgesic properties, comparable to or exceeding those of well-known drugs like indomethacin in both acute and chronic animal models (Muchowski et al., 1985). These findings indicate potential applications in developing new therapeutic agents.

Reactivity and Complex Formation

- Research into the synthesis and reactivity of compounds containing the 1-(2-chloro-4-fluorobenzyl) moiety has led to the development of novel complexes and reagents for spin-labelling studies, expanding the toolkit available for chemical biology and pharmacological research (Hankovszky et al., 1989). Such compounds have versatile applications, including in the study of protein interactions and dynamics.

Agricultural Applications

- The synthesis of derivatives, such as 3-chloro-4-fluorobenzoylthiourea, from chemicals structurally related to this compound, has been explored for their herbicidal activity. Preliminary biological tests have shown these compounds to possess good herbicidal properties, suggesting potential use in developing new agrochemicals (Liu Chang-chun, 2006).

Material Science and Engineering

- In the realm of material science, research involving derivatives of this compound has contributed to the construction of new metal-organic frameworks (MOFs). These MOFs exhibit selective adsorption properties for gases like C2H2 and CO2 over CH4, highlighting their potential in gas storage and separation technologies (Sun et al., 2021).

Analytical Chemistry

- The compound and its analogs have been utilized in developing analytical methodologies, such as a liquid chromatographic method for separating mixtures of positional isomers and anomers of synthetic fluorobenzoic acid glucuronides. This advancement aids in understanding the metabolic pathways of drugs and potentially toxic substances, providing insights into their safety and efficacy (Sidelmann et al., 1996).

Safety and Hazards

Mécanisme D'action

- The primary target of this compound is not explicitly mentioned in the literature. However, we can explore its effects on neurotransmitters and neurosteroids, which play crucial roles in neuronal signaling and excitability .

- Additionally, GM-90432 protects against oxidative stress and zebrafish death, suggesting biphasic neuroprotective effects .

Target of Action

Mode of Action

- , as it is also known, exhibits anti-epileptic effects. It improves epileptic behaviors induced by pentylenetetrazole (PTZ) in zebrafish models.

Analyse Biochimique

Cellular Effects

The effects of 1-(2-chloro-4-fluorobenzyl)-1H-pyrrole-3-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival . Additionally, this compound can modulate cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to specific sites on enzymes, leading to inhibition or activation of their activity. This binding can result in conformational changes in the enzyme structure, affecting its function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or promoting cell survival. At high doses, it can cause toxic or adverse effects, including enzyme inhibition and cell death . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .

Propriétés

IUPAC Name |

1-[(2-chloro-4-fluorophenyl)methyl]pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFNO2/c13-11-5-10(14)2-1-8(11)6-15-4-3-9(7-15)12(16)17/h1-5,7H,6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRJMGVYFVKVGDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)CN2C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470015.png)

![1-[(4-cyanophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470017.png)

![1-[(4-cyanophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470018.png)

![1-[(cyclopentylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470022.png)

![1-[(4-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470024.png)